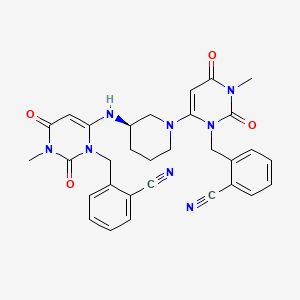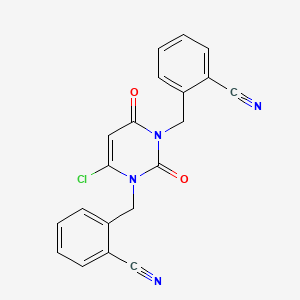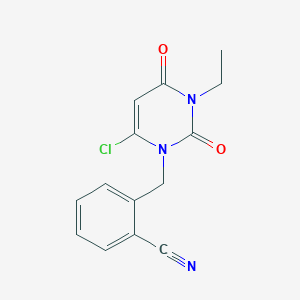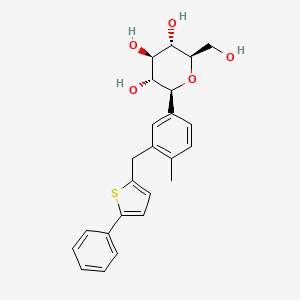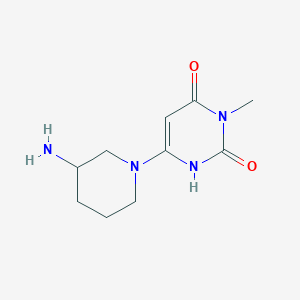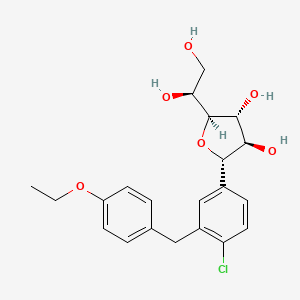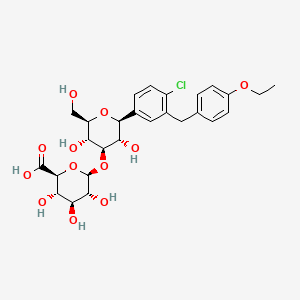
Lopinavir (4R) Epimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lopinavir (4R) Epimer is a stereoisomer of Lopinavir, an antiretroviral drug used primarily in the treatment of human immunodeficiency virus (HIV) infection. Lopinavir is a protease inhibitor that works by inhibiting the activity of the HIV-1 protease enzyme, which is essential for the viral replication process . The (4R) Epimer refers to the specific stereochemistry at the fourth carbon atom in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lopinavir (4R) Epimer involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the reduction of enaminone with sodium borohydride and methane sulfonic acid to produce amino alcohol . This amino alcohol is then purified by forming a salt with L-pyroglutamic acid, resulting in the L-PGA salt of amino alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the desired stereochemistry and purity of the final product. The production process also includes the identification and characterization of impurities to maintain the quality of the active pharmaceutical ingredient .
Chemical Reactions Analysis
Types of Reactions
Lopinavir (4R) Epimer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various acids for catalysis. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound. Impurities such as sulfolopinavir, Lopinavirphenoxyacetamide, and Lopinaviroxazine impurity are also identified and controlled during the synthesis .
Scientific Research Applications
Lopinavir (4R) Epimer has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its effects on viral replication and enzyme inhibition.
Industry: Used in the pharmaceutical industry for the production of antiretroviral medications.
Mechanism of Action
Lopinavir (4R) Epimer exerts its effects by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of infectious viral particles. The compound contains a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease enzyme but cannot be cleaved, thus preventing the enzyme’s activity . This inhibition disrupts the viral replication process, reducing the viral load in patients.
Comparison with Similar Compounds
Similar Compounds
Saquinavir: Another protease inhibitor used in the treatment of HIV.
Nelfinavir: A protease inhibitor with a similar mechanism of action.
Ritonavir: Often used in combination with Lopinavir to enhance its efficacy.
Uniqueness
Lopinavir (4R) Epimer is unique due to its specific stereochemistry, which influences its binding affinity and inhibitory activity against the HIV-1 protease enzyme. The combination of Lopinavir with Ritonavir enhances its bioavailability and antiviral activity, making it a potent option for HIV treatment .
Properties
CAS No. |
1798014-18-2 |
|---|---|
Molecular Formula |
C37H48N4O5 |
Molecular Weight |
628.8 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(2S,4R,5S)-Lopinavir; (S)-N-((2S,4R,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


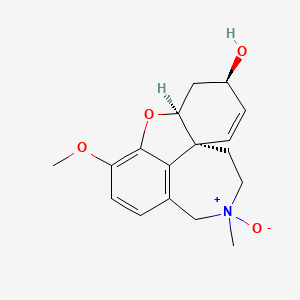
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
